(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound would need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between benzaldehyde and 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-phenyl-3-[4-(methyl)phenyl]prop-2-en-1-one
- (E)-1-phenyl-3-[4-(chloromethyl)phenyl]prop-2-en-1-one
- (E)-1-phenyl-3-[4-(bromomethyl)phenyl]prop-2-en-1-one
Uniqueness
The presence of the trifluoromethyl group in (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-11H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAQARJRMCAPU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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